Superior CYP3A4 Inhibition Profile Relative to a Fluoro-Analog
The compound demonstrates a stark difference in CYP3A4 inhibition compared to a closely related analog. 1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene exhibits an IC50 of 100 nM [1]. In contrast, a direct structural analog (BDBM50538441) exhibits a >100-fold weaker IC50 of 11,700 nM under comparable assay conditions [2]. This highlights how specific substitution patterns critically modulate metabolic stability.
| Evidence Dimension | CYP3A4 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Structural Analog (BDBM50538441); IC50 = 11,700 nM |
| Quantified Difference | 117-fold more potent |
| Conditions | Inhibition of human recombinant CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin, fluorescence assay. |
Why This Matters
For drug discovery programs, this dramatic difference in a key off-target liability informs the selection of this specific building block over analogs for lead optimization, directly impacting project timelines and costs.
- [1] BindingDB Entry BDBM50041955 (CHEMBL3358934). IC50: 100 nM for CYP3A4. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50041955 (accessed 2026-05-04). View Source
- [2] BindingDB Entry BDBM50538441 (CHEMBL4632471). IC50: 11,700 nM for CYP3A4. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538441 (accessed 2026-05-04). View Source
